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Compound of Interest

Compound Name: Leucinostatin B

CAS No.: 76663-52-0

Cat. No.: B1674796

Get Quote

Executive Summary
Leucinostatin B is a linear lipopeptide antibiotic isolated from Purpureocillium lilacinum

(formerly Paecilomyces lilacinus). It exhibits potent phytotoxic, nematocidal, and antitumor

activities. Structurally, it acts as an uncoupler of oxidative phosphorylation in mitochondria.

The elucidation of Leucinostatin B presents a specific analytical challenge: differentiating it

from its methylated homolog, Leucinostatin A, and resolving the stereochemistry of its non-

proteinogenic amino acids, including (4S,2E)-4-methylhex-2-enoic acid (MHA), threo-β-

hydroxyleucine (HyLeu), cis-4-methyl-L-proline (MePro), and the unique polyketide-amino acid

hybrid (2S,4S)-2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHMOD).[1]

This guide provides a step-by-step technical workflow for researchers to verify the structure of

Leucinostatin B using modern MS and NMR techniques.

Part 1: Structural Overview & Chemical Logic[1]
Leucinostatin B differs from Leucinostatin A solely at the C-terminus.[1] While Leucinostatin A

terminates with a dimethylamine moiety (N¹,N¹-dimethylpropane-1,2-diamine, DPD),
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Leucinostatin B terminates with a monomethylamine moiety (N¹-methylpropane-1,2-diamine,

MPD).[1][2]

Consensus Sequence
The structure consists of a fatty acid tail (MHA) coupled to a nonapeptide (9 residues) and

terminated by a polyamine.

Sequence: MHA - Leu¹ - HyLeu² - Leu³ - HyLeu⁴ - Aib⁵ - MePro⁶ - HyLeu⁷ - AHMOD⁸ - β-Ala⁹ -

MPD[1]

Residue Full Name Diagnostic Feature

MHA
(4S,2E)-4-methylhex-2-enoic

acid

Conjugated diene system; N-

terminal cap.[1][3]

HyLeu threo-β-hydroxyleucine
Hydroxyl group on β-carbon;

diastereotopic methyls.[1]

Aib α-Aminoisobutyric acid
Quaternary α-carbon; gem-

dimethyl singlets in NMR.[1]

MePro cis-4-methyl-L-proline
Restricted conformation;

diagnostic methyl doublet.[1]

AHMOD
2-amino-6-hydroxy-4-methyl-8-

oxodecanoic acid

Ketone at C8; long side chain;

unique to Leucinostatins.[1][3]

[4]

MPD N¹-methylpropane-1,2-diamine
C-terminal amine; differentiator

from Leu A.

Part 2: Mass Spectrometry Workflow
Mass spectrometry provides the molecular formula and sequence tags.[5] The primary goal is

to confirm the mass difference of 14.0156 Da (CH₂) relative to Leucinostatin A and map the

sequence via fragmentation.

Accurate Mass Determination (HR-MS)
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Use ESI-TOF or Orbitrap MS in positive ion mode.[1]

Target Ion:

Leucinostatin A (Reference):

(Monoisotopic)[1]

Leucinostatin B (Target):

(Monoisotopic)[1]

Formula:

(Calculated Mass: 1203.8206 Da)[1]

MS/MS Fragmentation Strategy
Leucinostatins are peptaibols/lipopeptides that fragment predictably but require high collision

energy due to the steric bulk of Aib and Pro residues.

N-Terminal Series (b-ions): Dominant due to the stable acyl-enzyme-like intermediate formed

by Aib residues.[1]

C-Terminal Series (y-ions): Less abundant but critical for confirming the C-terminal amine.[1]

Diagnostic Cleavage:

The loss of the C-terminal MPD group (

, ~88 Da) vs. DPD (

, ~102 Da) is the definitive spectral signature.

Fragment

: Cleavage after

-Ala⁹ yields the same

for both Leucinostatin A and B, confirming the core peptide sequence is identical.
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MS Workflow Diagram

Crude Extract
(P. lilacinus)

LC-MS Separation
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Peak A (RT 12.5 min)
[M+H]+ = 1217.8
(Leucinostatin A)

Peak B (RT 11.2 min)
[M+H]+ = 1203.8
(Leucinostatin B)

MS/MS Fragmentation
(CID / HCD)

b-ion Series
(Sequence Confirmation)

Dominant

y-ion Series
(C-Term Identification)

Diagnostic

Structural Assignment:
C-Term = Methylpropane-diamine

-14 Da vs Leu A

Click to download full resolution via product page

Caption: LC-MS/MS workflow isolating Leucinostatin B and using fragmentation patterns to

confirm the demethylated C-terminus.

Part 3: NMR Spectroscopy Workflow
NMR is required to resolve the stereochemistry (L/D, threo/erythro) and confirm the

connectivity of the unique AHMOD and MHA residues.
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Sample Preparation[1]
Solvent: DMSO-

is the standard solvent.[1] It disrupts aggregation common in lipopeptides and provides
excellent solubility.

Concentration: 5–10 mg in 600 µL (approx. 3–7 mM).

Temperature: 298 K (25°C). If amide overlap is severe, acquire data at 308 K or 313 K.

Key NMR Experiments & Rationale
Experiment Purpose

Critical Insight for
Leucinostatin B

¹H 1D Initial fingerprinting

Identification of 9 amide

doublets (NH) and Aib singlets.

[1]

¹H-¹H COSY Scalar coupling (2-3 bonds)
Tracing spin systems (e.g.,

Leu, HyLeu side chains).

¹H-¹H TOCSY Total spin system ID

Identifying complete amino

acid side chains, especially the

long AHMOD chain.

¹H-¹³C HSQC Carbon assignment

Assigning protonated carbons;

resolving overlapping α-

protons.

¹H-¹³C HMBC Long-range coupling

Sequence connectivity

(Carbonyl

to Amide

).[1] Connecting AHMOD

ketone to its backbone.

¹H-¹H NOESY Spatial proximity

Stereochemistry (cis/trans

MePro) and secondary

structure (helical turns).[1]
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Diagnostic Chemical Shifts (DMSO- )
Values are approximate and derived from Leucinostatin structural classes.

Residue Atom δH (ppm) δC (ppm) Multiplicity

MHA Vinyl H (C2, C3) 6.0 - 6.6 120 - 145 Multiplets

Aib -CH₃
1.35 - 1.45 23 - 26

Singlets (Gem-

dimethyl)

MePro -H 3.5 - 3.8 45 - 55 Multiplet

AHMOD C8-Ketone - ~210 Quaternary C

AHMOD C6-H (CH-OH) ~3.8 ~70 Multiplet

MPD N-CH₃ ~2.5 33 - 36

Singlet/Doublet

(distinct from

DPD)

DPD (Leu A) N(CH₃)₂ ~2.8 ~42
Singlet (6H

integration)

Differentiation Note: In Leucinostatin B, the C-terminal amine methyl signal integrates to 3H

(singlet or doublet depending on protonation/exchange). In Leucinostatin A, it integrates to 6H.

Integrated Elucidation Diagram

1D 1H NMR
(Amide Region 7-9 ppm)

TOCSY
(Spin System ID)

 Select NH

Identify Residues:
Leu, HyLeu, Aib, MePro

 Side Chains

HSQC
(1H-13C Correlation)

 Resolve Overlap
HMBC

(Seq. Connectivity)
Walk Backbone:

C=O(i) -> NH(i+1)
 Link Residues NOESY

(Stereochemistry)
Final Structure
Leucinostatin B

 3D Conformation

Click to download full resolution via product page

Caption: NMR logic flow. TOCSY identifies residues; HMBC links them via peptide bonds;

NOESY defines geometry.
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Part 4: Experimental Protocols
Mass Spectrometry Protocol[1]

Preparation: Dissolve 0.1 mg of purified Leucinostatin B in 1 mL of Methanol/Water (1:1)

with 0.1% Formic Acid.

LC Conditions:

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

Gradient: 5% to 95% Acetonitrile in 0.1% Formic Acid over 15 mins.

MS Parameters (ESI+):

Capillary Voltage: 3.5 kV.

Source Temp: 300°C.

Scan Range: m/z 200–2000.

MS/MS: Select precursor m/z 1204.8. Apply stepped collision energy (20, 35, 50 eV) to

ensure fragmentation of both the fatty acid tail and the proline-rich core.

NMR Spectroscopy Protocol
Sample: Dissolve 5.0 mg Leucinostatin B in 600 µL DMSO-

(99.9% D). Use a high-quality 5 mm NMR tube.

Instrument: 500 MHz or higher (600/800 MHz recommended for resolution of HyLeu/Leu

overlap).

Acquisition Sequence:

1H ZG: 16 scans, 2 sec relaxation delay. Check linewidths.

COSY: Magnitude mode, 2K x 256 points.

TOCSY: Mixing time 80 ms (to see full side chains).
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HSQC: Multiplicity-edited (CH/CH3 positive, CH2 negative).

HMBC: Optimized for 8 Hz long-range coupling (

).[1]

NOESY: Mixing time 200–300 ms. (Note: Leucinostatins often adopt helical conformations

in solution; NOEs between

and

are diagnostic).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Leucinostatin-B
https://pubchem.ncbi.nlm.nih.gov/compound/Leucinostatin-B
https://www.semanticscholar.org/paper/ddac83faa6d10ac6a480007d77d17a2f808bc727
https://www.tandfonline.com/doi/pdf/10.1271/bbb.56.1079
https://pmc.ncbi.nlm.nih.gov/articles/PMC11874012/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11874012/
https://www.researchgate.net/figure/LC-MS-full-scan-of-the-crude-extract-in-the-positive-mode-and-extracted-ion-chromatograms_fig3_265298908
https://pubmed.ncbi.nlm.nih.gov/2720117/
https://pubmed.ncbi.nlm.nih.gov/2720117/
https://pubmed.ncbi.nlm.nih.gov/6662805/
https://pubmed.ncbi.nlm.nih.gov/6662805/
https://www.researchgate.net/publication/265298908_Liquid_chromatography-tandem_mass_spectrometry_characterization_of_five_new_leucinostatins_produced_by_Paecilomyces_lilacinus_CG-189
https://boris-portal.unibe.ch/server/api/core/bitstreams/9cb73cbc-c0ab-4c92-b59f-dcdec44335ee/content
https://www.benchchem.com/product/b1674796/docs#structural-elucidation-of-leucinostatin-b-a-multi-modal-analytical-framework
https://www.benchchem.com/product/b1674796/docs#structural-elucidation-of-leucinostatin-b-a-multi-modal-analytical-framework
https://www.benchchem.com/product/b1674796/docs#structural-elucidation-of-leucinostatin-b-a-multi-modal-analytical-framework
https://www.benchchem.com/product/b1674796/docs#structural-elucidation-of-leucinostatin-b-a-multi-modal-analytical-framework
https://www.benchchem.com/product/b1674796?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674796?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674796?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

